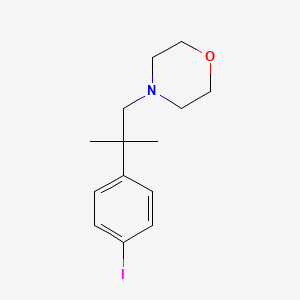
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring, which imparts unique chemical and physical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodobenzonitrile with morpholine in the presence of nitrite and tetraethylammonium iodide . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps for purification, such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular respiration and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical interactions, while the morpholine ring can interact with biological molecules. These interactions can affect cellular processes and metabolic pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodophenyl group and the morpholine ring. These features impart distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C14H20INO |
|---|---|
Molekulargewicht |
345.22 g/mol |
IUPAC-Name |
4-[2-(4-iodophenyl)-2-methylpropyl]morpholine |
InChI |
InChI=1S/C14H20INO/c1-14(2,11-16-7-9-17-10-8-16)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |
InChI-Schlüssel |
WOYLOBTUTVCFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCOCC1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


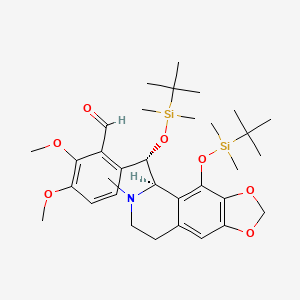
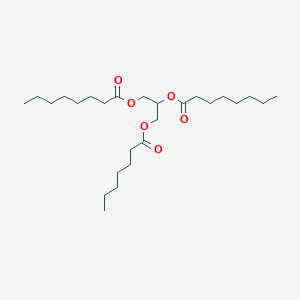
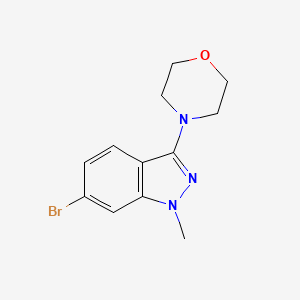
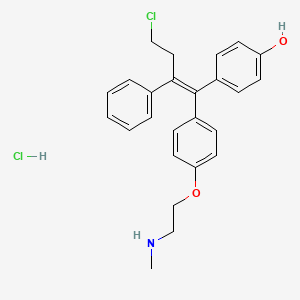




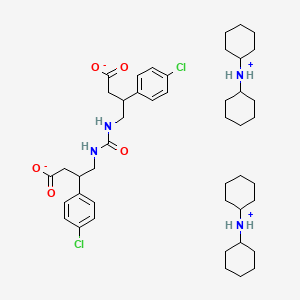
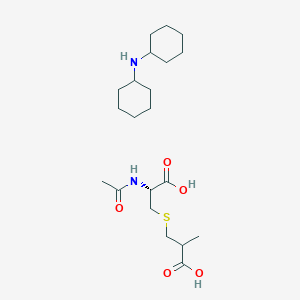

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)


